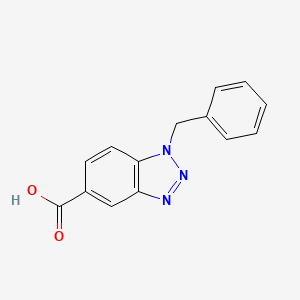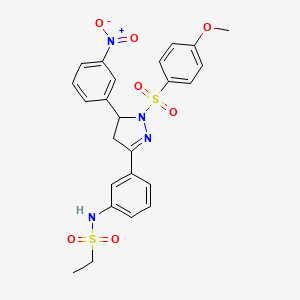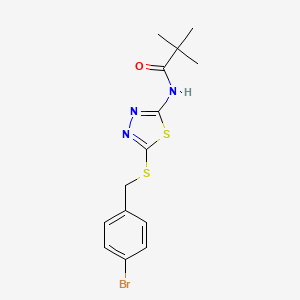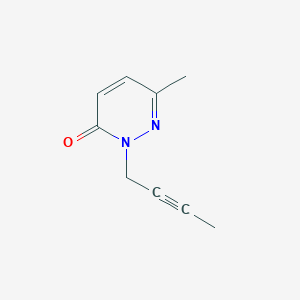
2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 41-8543 and is a potent activator of soluble guanylyl cyclase (sGC). It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
科学研究应用
- 1-(Pyridin-3-yl)but-2-yn-1,4-diol has been investigated for its antimicrobial properties. Researchers have explored its potential as an antibacterial or antifungal agent. Further studies could reveal its mechanism of action and efficacy against specific pathogens .
Antimicrobial Activity
Diabetes Research
作用机制
Target of Action
A structurally similar compound,(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), is known to inhibit Dipeptidyl Peptidase-4 (DPP-4) with superior potency and longer duration of action compared to other DPP-4 inhibitors . DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating insulin secretion .
Mode of Action
If we consider the similar compound bi 1356, it inhibits dpp-4 activity in vitro with an ic50 of approximately 1 nm . This inhibition is competitive, and the calculated koff rate for BI 1356 is 3.0 × 10 –5 /s .
Biochemical Pathways
The inhibition of dpp-4 by similar compounds like bi 1356 leads to increased levels of incretin hormones, which in turn enhance insulin secretion and inhibit glucagon release . This helps to regulate blood glucose levels.
Pharmacokinetics
For the similar compound bi 1356, fecal excretion is the dominant excretion pathway, accounting for 847% (po) and 582% (iv) of the dose . Renal excretion accounts for 5.4% (p.o.) and 30.8% (i.v.) of the dose . Unchanged BI 1356 is the most abundant radioactive species in all matrices investigated .
Result of Action
The inhibition of dpp-4 by similar compounds leads to increased levels of incretin hormones, enhancing insulin secretion and inhibiting glucagon release . This helps to regulate blood glucose levels, which could potentially be beneficial in the treatment of type 2 diabetes.
Action Environment
It’s known that impurities in active pharmaceutical ingredients can stem from multiple sources, including starting materials, intermediates, reagents, solvents, and even degradation products resulting from exposure to environmental factors such as heat, light, or moisture .
属性
IUPAC Name |
2-but-2-ynyl-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-4-7-11-9(12)6-5-8(2)10-11/h5-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRVYQACEQAWGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C=CC(=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

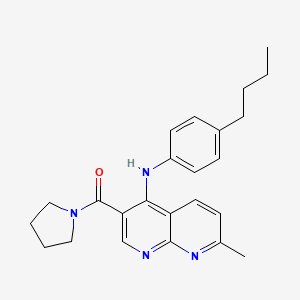
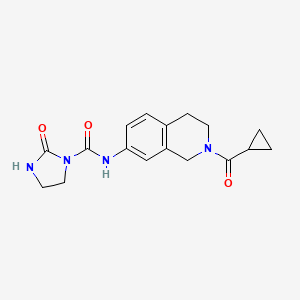
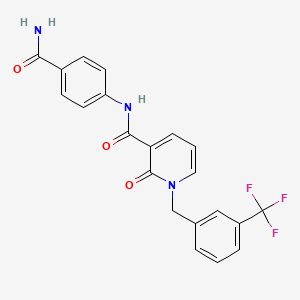
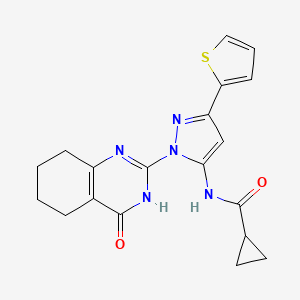
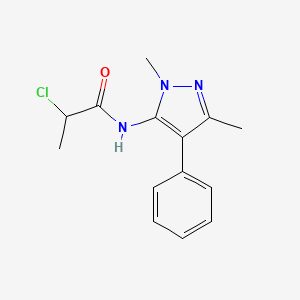
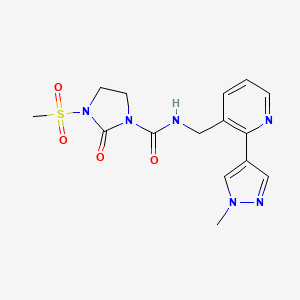
![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2383186.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2383189.png)
![N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide](/img/structure/B2383190.png)
